AF 555 NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

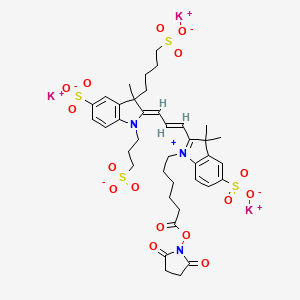

Molecular Formula |

C39H46K3N3O16S4 |

|---|---|

Molecular Weight |

1058.4 g/mol |

IUPAC Name |

tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate |

InChI |

InChI=1S/C39H49N3O16S4.3K/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-7-4-5-13-37(45)58-42-35(43)18-19-36(42)44)33(38)11-9-12-34-39(3,20-6-8-23-59(46,47)48)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51;;;/h9,11-12,14-17,25-26H,4-8,10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57);;;/q;3*+1/p-3 |

InChI Key |

XZVJNPWGPCQJKB-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

AF 555 NHS Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF 555 NHS ester, a widely used fluorescent dye in biological research. It covers the fundamental properties, core applications, and detailed protocols for its use in labeling biomolecules.

Core Concepts: Understanding this compound

This compound is a bright, orange-red fluorescent probe that is spectrally similar to other dyes like Cy3 and tetramethylrhodamine (B1193902) (TAMRA).[1][2] It is a member of the Alexa Fluor family of dyes, known for their enhanced brightness and photostability.[3] The key features of this compound include its high water solubility and pH insensitivity over a wide range (pH 4 to 10), making it a robust tool for various biological applications.[3][4]

The "NHS ester" (N-hydroxysuccinimidyl ester) component of the molecule is an amine-reactive group.[5][6][7] This functional group allows the dye to be covalently conjugated to primary amines (R-NH₂) found on proteins (specifically at the N-terminus and on the side chains of lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[3][4][8][9] This reaction forms a stable amide bond, securely attaching the fluorescent label to the target molecule.[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~555 nm | [3][10] |

| Emission Maximum (Em) | ~565 - 572 nm | [1][3][10] |

| Molar Extinction Coefficient | ~155,000 cm⁻¹M⁻¹ | [3][11] |

| Molecular Weight | ~1250 g/mol | [3][10][12] |

| Recommended pH for Labeling | 8.0 - 9.0 | [5][6][8] |

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. It is crucial to note that the optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

-

Protein solution (2-20 mg/mL in an amine-free buffer like PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or other desalting column

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the protein against PBS.

-

Adjust the protein concentration to 2-20 mg/mL.[8]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer (typically 1/10th of the protein solution volume).[6]

-

Slowly add the desired amount of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio of dye to protein often ranges from 5:1 to 20:1 and should be optimized for each protein.[10]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[3][6][8]

-

-

Purification:

-

Determination of Degree of Labeling (DOL) (Optional but Recommended):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).

-

-

Storage:

-

Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol (B35011) and aliquot to avoid repeated freeze-thaw cycles.[6]

-

Visualizations

Amine Labeling Reaction Workflow

Caption: Workflow for labeling proteins with this compound.

Chemical Reaction of this compound with a Primary Amine

Caption: Covalent bond formation between this compound and a primary amine.

References

- 1. abpbio.com [abpbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 4. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 5. fluidic.com [fluidic.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. genecopoeia.com [genecopoeia.com]

- 8. glenresearch.com [glenresearch.com]

- 9. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. genecopoeia.com [genecopoeia.com]

AF 555 NHS Ester: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise and reliable labeling of biomolecules is paramount for accurate experimental outcomes. AF 555 NHS ester has emerged as a robust and versatile fluorescent probe for this purpose. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of this compound.

This compound is a bright, photostable, and hydrophilic fluorescent dye belonging to the Alexa Fluor family.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific labeling of primary amines (R-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules.[2][3] This covalent conjugation results in a stable amide bond, ensuring the fluorescent signal is reliably attached to the target molecule.[4]

Core Chemical and Spectroscopic Properties

The performance of a fluorophore is defined by its chemical and physical characteristics. AF 555 is spectrally similar to other popular dyes such as Cy3 and TRITC, offering a bright, orange-red fluorescence.[5][6] Key quantitative properties are summarized in the tables below for easy reference and comparison.

| Chemical Properties | Value | Reference |

| Molecular Formula | C39H46K3N3O16S4 | [7] |

| Molecular Weight | 1058.35 g/mol | [2][7] |

| Solubility | Water, DMSO, DMF | [8] |

| Appearance | Red solid | [4] |

| Spectroscopic Properties | Value | Reference |

| Excitation Maximum (Absorbance) | 552 - 555 nm | [1][2][9] |

| Emission Maximum | 565 - 572 nm | [1][2][9] |

| Molar Extinction Coefficient (ε) | 150,000 - 155,000 cm⁻¹M⁻¹ | [1][5][8][10] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.14 | [1][11] |

Reactivity and Stability

The NHS ester moiety of AF 555 is highly reactive towards primary amines at an optimal pH range of 8.3-8.5.[12][13] At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[13] For storage, the compound should be kept at -20°C, protected from light, and desiccated to prevent degradation.[1][11] Transportation at room temperature for up to three weeks is generally acceptable.[1][11] Reconstituted solutions in DMSO can be stored at -20°C for short periods.[14] The dye is also noted for its pH-insensitivity in a range of pH 4 to 10, ensuring a stable fluorescent signal in various experimental conditions.[15][16]

Experimental Protocols

A generalized protocol for labeling proteins with this compound is outlined below. The specific amounts and concentrations should be optimized for the particular protein and desired degree of labeling.

Protein Labeling Protocol

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium bicarbonate, at a pH of 8.3-8.5. The protein solution should be free of any amine-containing substances like Tris or BSA.[17] A typical protein concentration is 2-10 mg/mL.[13][18]

-

Dye Preparation: Immediately before use, dissolve the this compound in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a concentration of 1-10 mg/mL.[17][18]

-

Labeling Reaction: While gently stirring, add the dissolved dye solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling. A common starting point is a 5- to 10-fold molar excess of the dye.[13] Incubate the reaction at room temperature for 1 hour with continuous stirring, protected from light.[17][18]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[14][17] The first colored band to elute will be the fluorescently labeled protein.

-

Determination of Degree of Labeling (DOL) (Optional): The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~555 nm).

Visualizing Workflows and Pathways

To better illustrate the experimental and logical processes involving this compound, the following diagrams are provided.

Experimental workflow for protein labeling with this compound.

Signaling pathway visualization using a labeled antibody.

Applications in Research and Development

The bright and stable fluorescence of AF 555 makes it an excellent choice for a variety of applications that require sensitive detection. These include:

-

Fluorescence Microscopy: Its high photostability allows for prolonged imaging and the capture of high-resolution images of cellular structures.[19]

-

Flow Cytometry: The strong signal generation of AF 555 is beneficial for identifying and sorting cell populations.[15][19]

-

Immunofluorescence: AF 555-labeled antibodies are widely used to detect and localize specific antigens in cells and tissues.

-

Protein Tracking and Localization: Labeled proteins can be tracked within living cells to study their dynamics and interactions.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Wolfe Labs [wolfelabs.com]

- 4. AF555 NHS ester TEA salt_TargetMol [targetmol.com]

- 5. abpbio.com [abpbio.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. AF555 NHS 活化酯 / AF555 NHS ester / Alexa Fluor 555 NHS / Alexa Fluor 555 SE / 407627-68-3 / 407627-69-4 | 多荧生物_Duofluor [duofluor.com]

- 11. lunanano.ca [lunanano.ca]

- 12. fluidic.com [fluidic.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 16. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 19. Alexa Fluor 555 Dye | Thermo Fisher Scientific - SG [thermofisher.com]

AF 555 NHS Ester: A Technical Guide to Labeling and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the photophysical properties, labeling protocols, and characterization methods for AF 555 NHS ester, a widely used fluorescent dye in biological research. AF 555 is a bright, photostable, and hydrophilic orange-red fluorescent dye.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group makes it a popular choice for covalently labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][2][3][4]

Core Photophysical and Chemical Properties

AF 555 is spectrally similar to other common dyes like Cy3 and tetramethylrhodamine (B1193902) (TAMRA), making it a suitable alternative.[2][5][6][7] A key advantage of AF 555 is that it can be conjugated to proteins at high molar ratios with minimal self-quenching, which results in brighter conjugates and more sensitive detection.[6][8][9] The dye's fluorescence is also stable across a wide pH range, from pH 4 to 10.[3][8][9]

The quantitative photophysical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Excitation Maximum (λex) | 555 nm | [8][10][11] |

| Emission Maximum (λem) | 565 - 572 nm | [8][11][12][13] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5][10][11] |

| Fluorescence Quantum Yield (QY) | ~0.10 | [7][14] |

| Molecular Weight | ~1000 - 1250 g/mol | [5][13] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [3][5] |

| Target Functional Group | Primary Amines (-NH₂) | [1][4] |

| Recommended Reaction pH | 8.0 - 9.0 | [4][8][15] |

Reaction Mechanism and Experimental Workflow

The NHS ester moiety reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable, covalent amide bond.[8][15] This reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[4] At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is susceptible to hydrolysis, which reduces labeling efficiency.[4]

A typical experimental workflow for protein labeling involves preparing the protein and dye, running the conjugation reaction, purifying the conjugate, and finally, characterizing the product.

Experimental Protocols

The following sections provide detailed methodologies for protein labeling and characterization.

Protocol 1: Protein Labeling with this compound

This protocol is a generalized procedure adapted from multiple sources and is optimized for labeling Immunoglobulin G (IgG) antibodies, but can be adjusted for other proteins.[15][16][17][18]

A. Reagent Preparation:

-

Protein Solution:

-

Prepare a solution of the protein to be labeled at a concentration of 2-20 mg/mL.[15]

-

The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine (B1666218) will compete for reaction with the NHS ester and must be removed by dialysis or buffer exchange.

-

-

Reaction Buffer:

-

Prepare a 1 M sodium bicarbonate solution (pH ~9.0) for pH adjustment.

-

-

Dye Stock Solution:

B. Conjugation Reaction:

-

Add the 1 M sodium bicarbonate solution to the protein solution to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range of 8.3-9.0.[15][17]

-

Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 to achieve an optimal degree of labeling.[17]

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[15] Gentle stirring or rotation is recommended during incubation.[17]

C. Purification:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25 or BioGel P-6) equilibrated with PBS (pH 7.2-7.4).[16][17][18]

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled protein will be in the first colored fractions to elute from the column, while the smaller, unreacted dye molecules will be retained longer.

-

Collect the fractions containing the purified protein conjugate and combine them.[16]

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility.[10][19] The DOL can be determined using spectrophotometry.[10]

A. Spectrophotometric Measurement:

-

Measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~555 nm (A₅₅₅), using a 1 cm pathlength cuvette.[19]

-

The solution may need to be diluted to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[19]

B. Calculation:

A correction factor (CF) is required because the dye also absorbs light at 280 nm.[19] For Alexa Fluor 555, this value is approximately 0.08.[10]

-

Calculate the molar concentration of the protein:

-

Protein Conc. (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A₅₅₅ is the absorbance of the conjugate at 555 nm.

-

CF is the correction factor (0.08 for AF 555).[10]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).

-

-

-

Calculate the molar concentration of the dye:

-

Dye Conc. (M) = A₅₅₅ / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).[10]

-

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

For most antibodies, an optimal DOL is between 2 and 10.[17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 4. fluidic.com [fluidic.com]

- 5. abpbio.com [abpbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. glenresearch.com [glenresearch.com]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. genecopoeia.com [genecopoeia.com]

- 19. info.gbiosciences.com [info.gbiosciences.com]

In-Depth Technical Guide to AF 555 NHS Ester: Molecular Weight and Composition

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight of AF 555 NHS ester, a widely used fluorescent dye in life sciences research. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize bioconjugation techniques.

Core Component Analysis

This compound is an amine-reactive fluorescent probe that is instrumental in labeling proteins, antibodies, and other biomolecules. Its bright and photostable orange fluorescence makes it a popular choice for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. A precise understanding of its molecular weight is critical for accurate quantification and conjugation calculations.

The total molecular weight of this compound is a composite of the AF 555 fluorophore core and the N-hydroxysuccinimide (NHS) ester functional group. The NHS ester allows for the covalent attachment of the fluorophore to primary amines on target molecules.

Molecular Weight Specifications

The molecular weights of this compound and its constituent parts are summarized in the table below. These values are based on data from leading suppliers and chemical information databases.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C39H46K3N3O16S4 | 1058.36[1] |

| AF 555 Carboxylic Acid | C35H43K3N2O14S4 | 961.29[2] |

| N-Hydroxysuccinimide (NHS) | C4H5NO3 | 115.09 |

It is important to note that slight variations in the reported molecular weight of the final this compound product can occur due to different salt forms (e.g., triethylammonium (B8662869) salt) and manufacturing processes. The value of 1058.36 g/mol is a widely cited figure for the tripotassium salt form.[1]

Experimental Protocols

The determination of the molecular weight of this compound and its precursors is typically achieved through a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Methodology for Molecular Weight Determination

-

Sample Preparation: A solution of the analyte (this compound, AF 555 carboxylic acid, or NHS) is prepared in a suitable solvent, such as dimethylformamide (DMF) or water.

-

HPLC Separation: The sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used to elute the compound.

-

Mass Spectrometry Analysis: The eluent from the HPLC is directed into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer is operated in positive or negative ion mode to detect the molecular ions of the analyte.

-

Data Analysis: The mass-to-charge ratio (m/z) of the detected ions is used to determine the molecular weight of the compound.

Chemical Pathway of this compound Synthesis

The synthesis of this compound involves the activation of the carboxylic acid group on the AF 555 fluorophore with N-hydroxysuccinimide. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, and results in the formation of the NHS ester with the concomitant loss of a water molecule.

Caption: Synthesis of this compound.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the relationship between the molecular weights of the reactants and products in the synthesis of this compound.

Caption: Molecular Weight Calculation Workflow.

References

AF 555 NHS Ester: A Technical Guide to Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, reaction chemistry, and relevant experimental protocols for AF 555 NHS ester, a widely used fluorescent dye in biological research and drug development. The information presented herein is intended to assist researchers in the effective use of this fluorophore for the labeling of proteins, antibodies, and other biomolecules.

Core Photophysical Properties of this compound

AF 555 is a bright, photostable, and hydrophilic fluorescent dye that emits in the orange-red region of the visible spectrum.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines on biomolecules.[3] The key quantitative photophysical parameters of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Quantum Yield (Φ) | 0.14 | [1][2] |

| Molar Extinction Coefficient (ε) | 152,000 cm⁻¹M⁻¹ | [1][2] |

| Excitation Maximum (λex) | 552 nm | [1][4] |

| Emission Maximum (λem) | 566 nm | [1][2] |

Chemical Reactivity and Conjugation

The N-hydroxysuccinimide (NHS) ester of AF 555 is an amine-reactive reagent that forms a stable amide bond with primary amino groups, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[3] This reaction, a nucleophilic acyl substitution, proceeds optimally in a slightly alkaline pH range of 7.2 to 8.5.[3] It is crucial to control the pH, as lower pH values will result in the protonation of amines, rendering them non-nucleophilic, while higher pH values can lead to the hydrolysis of the NHS ester, reducing conjugation efficiency.[3]

Caption: Reaction of this compound with a Primary Amine.

Experimental Protocols

I. Protocol for Conjugation of this compound to an Antibody

This protocol provides a general procedure for the covalent labeling of an antibody with this compound. The optimal molar ratio of dye to protein may need to be determined empirically.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[3]

-

Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring.[3]

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute is the conjugated antibody.[5]

-

Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for the dye).[5]

II. Protocol for Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used technique.[6]

Materials:

-

This compound solution of unknown quantum yield

-

A quantum yield standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G)

-

Spectroscopic grade solvent (e.g., ethanol (B145695) or water)

-

Fluorescence spectrometer

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilute solutions of both the AF 555 sample and the quantum yield standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a fluorescence spectrometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Caption: Workflow for Relative Quantum Yield Determination.

References

- 1. lunanano.ca [lunanano.ca]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Photostability of AF 555 NHS Ester

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to generating high-quality, reproducible data. This guide provides an in-depth technical overview of the photostability of AF 555 NHS ester, a widely used fluorescent dye for labeling proteins, antibodies, and other biomolecules.

This compound is a bright, hydrophilic, orange-fluorescent dye that serves as a superior alternative to other commonly used fluorophores such as tetramethylrhodamine (B1193902) (TMR) and Cy3.[1][2][3] Its high fluorescence quantum yield and exceptional photostability make it a reliable tool for demanding applications including fluorescence microscopy, flow cytometry, and immunofluorescence.[1][2][4] The N-hydroxysuccinimidyl (NHS) ester reactive group readily reacts with primary amines on biomolecules to form stable covalent amide bonds.[2][4]

Photophysical Properties

The brightness of a fluorophore is determined by its molar extinction coefficient (ability to absorb light) and its quantum yield (efficiency of emitting fluorescence). The photostability, or resistance to photobleaching, dictates the duration a fluorescent signal can be reliably observed under illumination.

| Property | Value | Reference |

| Excitation Maximum (Ex) | 555 nm | [4][5] |

| Emission Maximum (Em) | 565 nm | [5] |

| Molar Extinction Coefficient | 155,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield | 0.10 | [6][7] |

Photostability Profile

AF 555 is consistently reported to be more photostable than spectrally similar dyes like Cy3.[2][8] This enhanced resistance to photobleaching allows for longer exposure times and more intense illumination, which is critical for capturing images of weakly fluorescent samples and for time-lapse imaging experiments. One study demonstrated the superior photostability of Alexa Fluor 555 compared to Cy3 by continuously illuminating equimolar concentrations of the free dyes and collecting data every 5 seconds.[8] While specific quantitative photobleaching rates are highly dependent on the experimental conditions (e.g., illumination intensity, buffer composition), the general consensus is that AF 555 provides a more stable signal.[8]

Experimental Protocols

General Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound.

Materials:

-

Protein solution (e.g., antibody at >2 mg/mL)

-

This compound

-

High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

0.1–0.2 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the sodium bicarbonate buffer at a concentration of at least 2 mg/mL for optimal results.[9]

-

Prepare Dye Stock Solution: Dissolve the this compound in DMF or DMSO.

-

Conjugation Reaction: Add the reactive dye solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 1 hour.[9] It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[9]

-

Purification: Separate the labeled protein from the unreacted dye using a purification column. The first colored band to elute will be the conjugated antibody.[10]

-

Determine Degree of Labeling (Optional): Measure the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the dye) to calculate the degree of labeling.[10]

Protocol for Assessing Photostability

This protocol provides a generalized method for comparing the photobleaching rates of fluorescently labeled molecules.

Materials:

-

Solutions of fluorescently labeled molecules (e.g., AF 555-labeled antibody) at equal molar concentrations in a suitable buffer (e.g., PBS).

-

Fluorescence microscope with a stable light source.

-

Appropriate filter sets for the fluorophore.

-

A sensitive camera.

-

Image acquisition and analysis software.

-

Sample holder (e.g., glass-bottom dish).

Procedure:

-

Sample Preparation: Mount the sample on the microscope stage.

-

Microscope Setup: Focus on the sample and adjust the illumination intensity to a level typical for your experiments.

-

Image Acquisition: Acquire a time-lapse series of images, keeping the illumination continuous.

-

Data Analysis:

-

Measure the mean fluorescence intensity of a defined region of interest for each time point.

-

Normalize the initial fluorescence intensity to 100%.

-

Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching decay.

-

Conclusion

This compound is a high-performance fluorescent dye that offers significant advantages in terms of brightness and photostability for the labeling of biomolecules. Its resistance to photobleaching makes it an excellent choice for a wide range of fluorescence-based applications, enabling researchers to acquire more robust and reliable data. When planning experiments, it is crucial to consider that photobleaching rates are influenced by the local environment and illumination conditions. Therefore, direct comparison of photostability under the specific experimental setup is always recommended for the most accurate assessment.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. abpbio.com [abpbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. ALEXA FLUOR 555 NHS ESTER - 佑研匠簇网上商城 [ulab360.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Handling of AF 555 NHS Ester

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the solubility characteristics of AF 555 N-hydroxysuccinimidyl (NHS) ester, a widely used amine-reactive fluorescent dye. A thorough understanding of its behavior in common laboratory solvents is critical for successful bioconjugation, ensuring high labeling efficiency and reproducibility. This document covers solubility in Dimethyl Sulfoxide (DMSO) and water, provides quantitative data on aqueous stability, details experimental protocols for dissolution and use, and presents visual diagrams of key chemical and experimental workflows.

Core Concepts: Understanding NHS Ester Solubility and Stability

AF 555 NHS ester belongs to the class of succinimidyl esters, which are highly efficient reagents for labeling primary amines (R-NH₂) on molecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] The core challenge in handling these reagents lies in their dual nature: the fluorophore portion of AF 555 is generally water-soluble, but the reactive NHS ester group is susceptible to rapid hydrolysis in aqueous environments.[1][3][4]

This hydrolysis competes directly with the intended amine-labeling reaction (aminolysis), cleaving the ester bond and rendering the dye incapable of conjugation.[5][6] Consequently, the standard procedure involves dissolving the NHS ester in a dry, water-miscible organic solvent to create a concentrated stock solution, which is then added in a small volume to the aqueous reaction mixture.[4][7] Anhydrous DMSO is the most commonly recommended solvent for this purpose.[2][3]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility limits (e.g., g/L) for this compound are not widely published, extensive practical data from manufacturer protocols and scientific literature provide a clear guide to its handling.

Table 1: Solubility and Recommended Handling of this compound

| Solvent | Qualitative Solubility | Recommended Concentration | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Soluble[3][8][9] | 10 mg/mL[10][11][12] | Must use high-quality, anhydrous (water-free) DMSO to prevent premature hydrolysis.[2][13] Stock solutions should be prepared fresh immediately before use.[10][14] |

| Water / Aqueous Buffers | The AF 555 dye is water-soluble, but the NHS ester form is highly reactive and prone to hydrolysis.[1][4] | Not Recommended for Dissolution or Storage | Direct dissolution in aqueous buffers is avoided due to rapid degradation of the reactive NHS ester group, which competes with the labeling reaction.[5][7] |

Aqueous Stability: The Critical Factor

The most important quantitative data for using this compound is not its solubility in water, but its stability, which is typically expressed as a half-life (t½) of hydrolysis. This rate is highly dependent on pH and temperature.

Table 2: General Hydrolysis Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life (t½) | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | [5][6] |

| 8.0 | Room Temp. | ~125 - 210 minutes | [15] |

| 8.5 | Room Temp. | ~180 minutes | [15] |

| 8.6 | 4 | 10 minutes | [5][6] |

| 9.0 | Room Temp. | ~125 minutes* | [15] |

*Data from studies on porphyrin-NHS esters, which serve as a good approximation for the behavior of other NHS esters.[15]

Key Chemical Reactions and Experimental Workflow

The successful use of this compound hinges on managing the competition between the desired amidation reaction and the undesired hydrolysis.

The following workflow outlines the key steps for successfully labeling a protein with this compound.

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution, which is the necessary first step for labeling procedures.

-

Equilibration: Allow the vial of lyophilized this compound to warm completely to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the reactive powder.[13]

-

Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a target concentration, typically 10 mg/mL.[10][11] For a 1 mg vial, this would be 100 µL of DMSO.

-

Mixing: Vortex the vial briefly but thoroughly until all the dye is completely dissolved.[12]

-

Usage: Proceed immediately to the labeling reaction (Protocol 2). Do not store the DMSO stock solution, as the NHS ester has limited stability even in anhydrous solvents.[10][14]

This protocol provides a general guideline for conjugating this compound to a protein, such as an IgG antibody.

-

Protein Preparation: Prepare the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer) at a pH between 7.2 and 8.5.[5][10] A common pH for efficient labeling is 8.3.[2] The protein concentration should ideally be at least 2 mg/mL.[2] Buffers containing primary amines, such as Tris, are incompatible with this step as they will compete for reaction with the dye.[5]

-

Calculate Reagent Volume: Determine the volume of the 10 mg/mL this compound stock solution needed to achieve a desired molar excess of dye to protein. A 10- to 20-fold molar excess is a common starting point.[10]

-

Conjugation: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound DMSO stock. The final volume of DMSO in the reaction mixture should ideally be less than 10%.[4]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2][12]

-

Purification: Remove the unreacted dye and byproducts (such as N-hydroxysuccinimide) from the labeled protein conjugate. Common methods include gel filtration (e.g., Sephadex G-25), spin columns, or dialysis.[10][11]

The rate of hydrolysis can be measured by monitoring the increase in absorbance around 260 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) byproduct.[5][6]

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate, borate) at a specific pH and equilibrate it to the desired temperature in a temperature-controlled spectrophotometer.

-

Blank Measurement: Place the buffer in a quartz cuvette and blank the spectrophotometer at 260 nm.[4]

-

Initiate Reaction: Add a small volume of the concentrated this compound DMSO stock to the cuvette, mix quickly but gently, and immediately begin recording the absorbance at 260 nm over time.[4]

-

Data Analysis: The rate of increase in absorbance is proportional to the rate of hydrolysis. The half-life can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot is equal to the negative rate constant (-k).[4]

References

- 1. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 2. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. 4- 4-(Dimethylamino)phenylazo benzoic acid N-succinimidyl ester = 98.0 HPLC 146998-31-4 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. genecopoeia.com [genecopoeia.com]

- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

AF 555 NHS Ester: A Technical Guide to Storage, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the storage, stability, and handling of AF 555 NHS ester, a bright, orange-red fluorescent probe widely used for labeling primary amines in proteins, amine-modified oligonucleotides, and other molecules. This document also outlines detailed experimental protocols for successful conjugation.

Core Concepts: Storage and Stability

Proper storage and handling of this compound are paramount to ensure its reactivity and the reproducibility of labeling experiments. The N-hydroxysuccinimidyl (NHS) ester functional group is susceptible to hydrolysis, a process that is accelerated by moisture and alkaline conditions.

Solid Form Storage and Stability

When stored as a desiccated solid, this compound is stable for extended periods. To maximize its shelf life, it is crucial to protect it from light and moisture.

| Parameter | Recommendation | Duration |

| Temperature | -20°C | Up to 12 months[1][2][3][4] |

| Atmosphere | Stored under nitrogen, desiccated | Long-term |

| Light | Protect from light | Always |

| Transportation | Room temperature | Up to 3 weeks[1][2][3][4] |

Solution Storage and Stability

Once reconstituted in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the stability of the this compound is more limited. It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, it should be for a short duration and at low temperatures.

| Solvent | Temperature | Duration | Notes |

| Anhydrous DMSO or DMF | -20°C | Up to 1-2 months[5] | Aliquot to avoid repeated freeze-thaw cycles. |

| Anhydrous DMSO | < -15°C | Less than two weeks[6] | Protect from light. |

| In solvent | -80°C | Up to 6 months[7] | Protect from light, stored under nitrogen.[7] |

| In solvent | -20°C | Up to 1 month[7] | Protect from light, stored under nitrogen.[7] |

Key Handling Procedures:

-

Warm to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture onto the reactive powder.

-

Use Anhydrous Solvents: Reconstitute the NHS ester in high-quality, anhydrous DMSO or DMF.

-

Aliquot: For stock solutions, it is best practice to create single-use aliquots to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.

The Critical Role of pH in NHS Ester Stability and Reactivity

The labeling of primary amines with NHS esters is a pH-dependent reaction. A delicate balance must be struck to ensure the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.

The optimal pH range for the reaction is typically between 7.2 and 8.5.[3][8] At a pH below this range, the primary amine will be protonated, rendering it unreactive. Conversely, at a pH above this range, the rate of NHS ester hydrolysis increases significantly.

The following table illustrates the effect of pH on the hydrolysis of NHS esters. While this data is for NHS esters in general, it provides a valuable guide for this compound reactions.

| pH | Half-life of Hydrolysis |

| 7.0 (at 0°C) | 4-5 hours[8] |

| 8.0 (Room Temp) | 210 minutes[2] |

| 8.5 (Room Temp) | 180 minutes[2] |

| 8.6 (at 4°C) | 10 minutes[8] |

| 9.0 (Room Temp) | 125 minutes[2] |

Experimental Protocols

Preparing the Protein and Dye for Labeling

Successful labeling begins with proper preparation of the biomolecule and the dye.

Caption: Workflow for preparing the protein and this compound for conjugation.

Detailed Steps:

-

Protein Purity and Buffer: The protein solution should be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, gelatin, or free amino acids), as these will compete with the target protein for labeling.[6] If necessary, perform a buffer exchange into a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline (PBS).

-

Protein Concentration: For optimal labeling efficiency, the protein concentration should be between 2-10 mg/mL.[9]

-

Prepare Dye Stock Solution: Immediately before the reaction, warm the vial of this compound to room temperature. Reconstitute the dye in anhydrous DMSO to a concentration of 10 mM.[10][11]

The Labeling Reaction

The following workflow outlines the key steps of the conjugation reaction.

Caption: The general workflow for labeling a protein with this compound.

Detailed Steps:

-

Molar Ratio: A good starting point for the molar ratio of dye to protein is 10:1.[6][9] However, the optimal ratio is protein-dependent and may require testing a range of ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to achieve the desired degree of labeling (DOL).[6]

-

Reaction Conditions: Add the calculated volume of the this compound stock solution to the protein solution while gently mixing. Incubate the reaction for 1 hour at room temperature, protected from light.[10][11]

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[11]

-

Purification: The unreacted, hydrolyzed dye must be removed from the labeled protein. This is typically achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[10]

-

Characterization: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of AF 555 (approximately 555 nm).

Storage of the Labeled Conjugate

Proper storage of the final conjugate is essential to maintain its fluorescence and biological activity.

-

Short-term Storage: Store the labeled protein at 4°C, protected from light.[7] If the protein concentration is less than 1 mg/mL, consider adding a stabilizer like bovine serum albumin (BSA) to a concentration of 1-10 mg/mL.[7] The conjugate should be stable for several months under these conditions.[7]

-

Long-term Storage: For long-term storage, aliquot the conjugate and freeze at ≤–20°C. Avoid repeated freeze-thaw cycles.[7]

Signaling Pathways and Logical Relationships

The fundamental chemical reaction underlying the use of this compound is the acylation of a primary amine.

Caption: The chemical pathway of amine labeling and the competing hydrolysis reaction.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. lunanano.ca [lunanano.ca]

- 5. lumiprobe.com [lumiprobe.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. ulab360.com [ulab360.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to AF 555 NHS Ester Amine Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the amine labeling technique using Alexa Fluor™ 555 N-hydroxysuccinimidyl (NHS) ester. It is designed to equip researchers with the necessary knowledge to effectively conjugate this bright, photostable fluorescent dye to proteins and other amine-containing biomolecules for a wide range of applications in life sciences and drug development.

Core Principle: Covalent Amide Bond Formation

The fundamental principle of AF 555 NHS ester amine labeling lies in a nucleophilic acyl substitution reaction. The NHS ester is an amine-reactive functional group that efficiently reacts with primary amines (–NH₂) present on biomolecules to form a stable, covalent amide bond.[1][2] In proteins, the most common targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[1][3][4]

The reaction proceeds as the deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of an amide bond between the AF 555 fluorophore and the target molecule, with the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

Key Reaction Parameters and Quantitative Data

The efficiency of the labeling reaction is critically dependent on several parameters. Proper control of these factors is essential for achieving the desired degree of labeling and ensuring the functionality of the labeled biomolecule.

pH of the Reaction: The pH of the reaction buffer is the most crucial factor.[3][5] The reaction with primary amines is strongly pH-dependent.[6][7] At a pH below the pKa of the amine group (for lysine, this is around 10.5), the amine is protonated (-NH₃⁺) and non-nucleophilic, which significantly slows down the reaction.[3] As the pH increases, the concentration of the deprotonated, reactive amine (-NH₂) increases, favoring the conjugation.[3] However, at high pH, the NHS ester becomes increasingly susceptible to hydrolysis, a competing reaction that renders the dye inactive.[1][5] The optimal pH range that balances amine reactivity and NHS ester stability is 8.3 to 8.5 .[5][6][8]

| pH Value | Reaction Rate | NHS Ester Stability | Overall Labeling Efficiency |

| < 7.0 | Very Slow | High | Very Low |

| 7.0 - 8.0 | Moderate | Moderate | Sub-optimal |

| 8.3 - 8.5 | Optimal | Sufficient | Optimal |

| > 9.0 | Fast | Low (Rapid Hydrolysis) | Decreased |

Molar Ratio of Dye to Protein: The molar excess of the this compound relative to the amount of protein will influence the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[9][10] A higher molar excess generally leads to a higher DOL.[10] However, excessive labeling can lead to fluorescence quenching and may compromise the biological activity of the protein.[9][11] The optimal molar ratio should be determined empirically for each specific protein and application, with a starting point often being a 5- to 20-fold molar excess of the dye.[12][13]

Protein Concentration: For efficient labeling, the concentration of the protein solution should ideally be between 2 and 10 mg/mL.[13][14][15] Dilute protein solutions (<1 mg/mL) can lead to lower labeling efficiency.[15]

Reaction Time and Temperature: The labeling reaction is typically carried out at room temperature for 1 to 4 hours or on ice overnight.[5][7]

Experimental Protocols

Below are detailed methodologies for labeling proteins with this compound, purification of the conjugate, and determination of the degree of labeling.

I. Preparation of Reagents

-

Protein Solution:

-

The protein to be labeled should be of high purity.[15]

-

The protein must be in an amine-free buffer.[5][7][13] Commonly used buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.3-8.5.[5][7]

-

Substances containing primary amines, such as Tris or glycine, will compete with the target protein for the NHS ester and must be removed by dialysis or gel filtration prior to labeling.[13][15]

-

The protein concentration should be adjusted to 2-10 mg/mL.[14][15]

-

-

This compound Stock Solution:

-

This compound is moisture-sensitive.[13] Allow the vial to warm to room temperature before opening to prevent condensation.[13]

-

Dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[5][14][16]

-

Prepare this solution immediately before use, as NHS esters are not stable in solution for extended periods.[17]

-

II. Labeling Reaction

-

While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution.[7][14] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%.[12]

-

Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight, protected from light.[5][7] Gentle stirring or rotation during incubation can improve labeling efficiency.[18]

III. Purification of the Labeled Protein

It is crucial to remove the unreacted this compound and the NHS byproduct from the labeled protein.[9][19] The most common method for purification is size-exclusion chromatography (e.g., gel filtration).[4][7][14] Dialysis can also be used.[20]

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS.[14]

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled protein with the equilibration buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained on the column.

-

Collect the fractions containing the colored, labeled protein.

IV. Characterization: Determining the Degree of Labeling (DOL)

The DOL is calculated from the absorbance measurements of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the AF 555 dye (~555 nm).[9][11][19]

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

-

CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For AF 555, this is approximately 0.08.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

Calculate the DOL using the following formula:

DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

-

ε_dye is the molar extinction coefficient of AF 555 at 555 nm, which is approximately 150,000 M⁻¹cm⁻¹.[21]

-

For IgG antibodies, an optimal DOL is typically between 2 and 10.[11][15]

Application in Immunofluorescence

AF 555-labeled proteins, particularly antibodies, are widely used in fluorescence microscopy for immunofluorescence (IF) staining. The high brightness and photostability of AF 555 make it an excellent choice for visualizing cellular targets.[22][23][24]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | - Presence of primary amines in the buffer (e.g., Tris, glycine).[13]- Incorrect pH of the reaction buffer.[2][3]- Hydrolyzed/inactive NHS ester due to moisture.[13]- Low protein concentration.[13][15] | - Dialyze the protein against an amine-free buffer (PBS or bicarbonate).- Ensure the buffer pH is between 8.3 and 8.5.- Use fresh, high-quality anhydrous DMSO or DMF to dissolve the NHS ester.- Concentrate the protein to at least 2 mg/mL. |

| Protein Precipitation | - High dye-to-protein molar ratio.[13]- High concentration of organic solvent. | - Reduce the molar excess of the dye in the reaction.- Ensure the final concentration of DMSO or DMF is below 10%. |

| No or Weak Fluorescence | - Sub-optimal degree of labeling.- Photobleaching. | - Optimize the labeling reaction to achieve a higher DOL.- Use an anti-fade mounting medium for microscopy. |

Properties of AF 555 Dye

| Property | Value |

| Excitation Maximum | ~555 nm[16][21][23] |

| Emission Maximum | ~565 nm[21][23] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[21] |

| Quantum Yield | High[22][24] |

| Photostability | High[22][24] |

| Solubility | Water-soluble[16][23] |

| pH Sensitivity | Relatively insensitive over a wide pH range (pH 4-10)[16][23] |

This guide provides a solid foundation for understanding and implementing this compound amine labeling. For specific applications and proteins, empirical optimization of the reaction conditions is always recommended to achieve the best results.

References

- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. fluidic.com [fluidic.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. benchchem.com [benchchem.com]

- 14. genecopoeia.com [genecopoeia.com]

- 15. ulab360.com [ulab360.com]

- 16. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 17. genecopoeia.com [genecopoeia.com]

- 18. NHS ester protocol for labeling proteins [abberior.rocks]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. FluoroFinder [app.fluorofinder.com]

- 22. lumiprobe.com [lumiprobe.com]

- 23. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]

- 24. Alexa Fluor® 555 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]

AF 555 NHS Ester: A Technical Guide to Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 555 NHS ester, a widely used fluorescent dye for labeling primary amines in proteins, oligonucleotides, and other biomolecules. This document details the dye's properties, provides explicit experimental protocols for conjugation, and illustrates key processes through diagrams, serving as a critical resource for planning and executing robust and reproducible labeling experiments.

Core Properties of this compound

This compound is a bright, orange-red fluorescent probe recognized for its high photostability and water solubility.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines (R-NH₂) on target molecules to form stable amide bonds.[3][4] This reactivity makes it a popular choice for conjugating to proteins, amine-modified oligonucleotides, and other amine-containing molecules.[5][6][7] The resulting conjugates exhibit bright fluorescence and are pH-insensitive over a wide range (pH 4 to 10), ensuring stable signal generation in various imaging and flow cytometry applications.[1][8]

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized below. These values are crucial for designing experiments, calculating the degree of labeling, and selecting appropriate instrumentation.

| Property | Value | Reference |

| Excitation Maximum (Ex) | 555 nm | [1][9] |

| Emission Maximum (Em) | 572 nm | [1][9] |

| Molar Extinction Coefficient | 155,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | ~1250 g/mol | [1][9] |

| Recommended Laser Line | 532 nm or 555 nm | [10] |

| Spectrally Similar Dyes | Tetramethylrhodamine (TMR), Cy3 | [1][2] |

Mechanism of Amine Labeling

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate which then releases the N-hydroxysuccinimide leaving group, resulting in a stable amide bond between the AF 555 dye and the target molecule.[11][12] The reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5), where the primary amine is deprotonated and more nucleophilic.[4][13]

Figure 1. Reaction mechanism of this compound with a primary amine.

Experimental Protocols

Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)

This protocol provides a typical procedure for labeling IgG antibodies. The molar ratio of dye to protein may need to be optimized for different proteins to achieve the desired degree of labeling (DOL).

Materials:

-

This compound

-

Protein (e.g., IgG) to be labeled

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]

-

Purification column (e.g., Sephadex G-25)[13]

-

Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[3][13] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[3][14] If necessary, perform a buffer exchange using dialysis or a desalting column.[13]

-

Prepare Dye Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[13] Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[14]

-

Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution. A starting point is a 10- to 20-fold molar excess of dye to protein.[13]

-

Incubation: Incubate the reaction for 1 hour at room temperature or for 2 hours to overnight at 4°C, protected from light.[13]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[13]

-

Purify Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[13] The first colored band to elute is the labeled protein.

-

Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for AF 555 dye). The DOL can be calculated using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein

-

Where CF (Correction Factor) for AF 555 is approximately 0.08.[15]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Dye Concentration (M) = A₅₅₅ / 155,000

-

DOL = Dye Concentration / Protein Concentration

-

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

-

This compound

-

Amine-modified oligonucleotide

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0[12]

-

High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Standard desalting or purification materials for oligonucleotides (e.g., HPLC, gel filtration)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.

-

Prepare Dye Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.[12]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

-

Purify Conjugate: Purify the labeled oligonucleotide from unreacted dye using standard methods such as ethanol (B145695) precipitation, gel filtration, or HPLC.

References

- 1. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 2. lumiprobe.com [lumiprobe.com]

- 3. biotium.com [biotium.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Wolfe Labs [wolfelabs.com]

- 8. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. glenresearch.com [glenresearch.com]

- 13. benchchem.com [benchchem.com]

- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to AF 555 NHS Ester: Safety, Protocols, and Applications in Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye AF 555 NHS ester, a widely used tool for labeling primary amines on proteins, antibodies, and other biomolecules. This document covers essential safety information, detailed experimental protocols for conjugation, and its application in the study of cellular signaling pathways, complete with visual representations to facilitate understanding.

Core Safety and Handling Information

The following tables summarize the key safety data for this compound and its chemical equivalents. This information is aggregated from multiple supplier Safety Data Sheets (SDS) and should be used as a reference for safe laboratory practices.

Hazard Identification and First Aid

| Hazard Statement | Precautionary Statement | First Aid Measures |

| Not classified as hazardous according to GHS. May cause mild eye, skin, or respiratory tract irritation. | Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

Exposure Controls and Personal Protection

| Engineering Controls | Personal Protective Equipment (PPE) |

| Use in a well-ventilated area, preferably in a chemical fume hood. | Eye/Face Protection: Safety glasses with side shields or goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile). Skin and Body Protection: Laboratory coat. Respiratory Protection: Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. |

Physical and Chemical Properties

| Property | Value |

| Appearance | Dark red to purple solid/powder |

| Molecular Weight | Approximately 1250 g/mol [1] |

| Solubility | Soluble in water, DMSO, and DMF[2] |

| Excitation Maximum | ~555 nm |

| Emission Maximum | ~572 nm[1] |

| Extinction Coefficient | ~155,000 cm⁻¹M⁻¹[1] |

| Quantum Yield | ~0.10[3] |

Stability and Reactivity

| Condition to Avoid | Incompatible Materials | Hazardous Decomposition Products |

| Light, moisture, and excessive heat. | Strong oxidizing agents, strong acids, and strong bases. | Carbon oxides, nitrogen oxides, and sulfur oxides under fire conditions. |

Storage and Disposal

| Storage | Disposal |

| Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. For long-term storage, desiccate and store at -20°C. | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Experimental Protocols

This compound is primarily used for the covalent labeling of primary amines (-NH₂) on proteins, antibodies, and other molecules. The following protocols provide a general framework for successful conjugation.

General Protein and Antibody Labeling Workflow

This workflow outlines the fundamental steps for conjugating this compound to a protein or antibody.

Caption: A streamlined workflow for labeling proteins with this compound.

Detailed Protocol for Antibody Labeling

This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

-

1 mg of IgG antibody in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer, pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Antibody Solution:

-

Dissolve 1 mg of the antibody in 0.5 mL of PBS.

-

Add 50 µL of 1 M sodium bicarbonate buffer to adjust the pH to ~8.5.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. This should be done immediately before use.

-

-

Perform the Labeling Reaction:

-

While gently vortexing the antibody solution, slowly add a 10-fold molar excess of the this compound stock solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with continuous mixing.

-

-

Purify the Conjugate:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

-

Apply the reaction mixture to the column and elute with PBS.

-

The first colored band to elute is the labeled antibody. Collect this fraction.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

-

Calculate the protein concentration:

-

Protein concentration (M) = [A₂₈₀ - (A₅₅₅ × 0.08)] / ε_protein

-

(ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)

-

-

Calculate the DOL:

-

DOL = A₅₅₅ / (ε_dye × Protein concentration (M))

-

(ε_dye for AF 555 is ~155,000 M⁻¹cm⁻¹)

-

-

Applications in Signaling Pathway Analysis

This compound is a valuable tool for visualizing and quantifying components of cellular signaling pathways. By conjugating the dye to antibodies, ligands, or other probes, researchers can track the localization, movement, and interaction of key signaling molecules.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. AF 555-labeled antibodies against EGFR or its downstream targets can be used to visualize receptor internalization and the activation of subsequent signaling cascades.

Caption: EGFR signaling cascade and the use of AF 555-labeled antibodies for receptor visualization.[4][5][6]

Immunological Synapse Formation

The immunological synapse is a specialized interface between a T cell and an antigen-presenting cell (APC) that is critical for T cell activation. Fluorescently labeled antibodies can be used to visualize the spatial organization of key molecules within the synapse.

References

- 1. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 4. EGF Receptor (D38B1) Rabbit Monoclonal Antibody (Alexa Fluor® 555 Conjugate) | Cell Signaling Technology [cellsignal.com]

- 5. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]

- 6. Alexa Fluor® 555 Anti-EGFR antibody [EP38Y] (ab274892) | Abcam [abcam.com]

AF 555 Fluorophore: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 555, a member of the Alexa Fluor family of fluorescent dyes, is a bright and photostable orange-fluorescent dye widely utilized in various life science applications. Its spectral characteristics, closely matching those of Cy3, make it an ideal candidate for experiments utilizing the 555 nm laser line. This guide provides an in-depth overview of the AF 555 fluorophore, including its core structure, spectral and photophysical properties, conjugation chemistry, and detailed protocols for its application in key experimental techniques.

Core Structure of AF 555